Methyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a thiophene ring, a chlorobenzamido group, and a carboxylate ester.
Preparation Methods
The synthesis of methyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate typically involves the reaction of methyl anthranilate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under controlled temperature conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the chlorobenzamido group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in studies involving enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are implicated in various cellular processes, including cell proliferation and apoptosis. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Methyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate can be compared with other benzamide derivatives, such as:
Methyl 2-(4-chlorobenzamido)benzoate: Similar structure but lacks the thiophene ring.
Methyl 2-(4-chlorobenzamido)-4-methylpentanoate: Similar structure but has a different alkyl group.
Methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate: Similar structure with additional alkyl substitutions
Properties
Molecular Formula |
C19H14ClNO3S |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H14ClNO3S/c1-24-19(23)16-15(12-5-3-2-4-6-12)11-25-18(16)21-17(22)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,22) |
InChI Key |
VEAZIPVSTDDLLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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